molecular formula C6H4N2O3 B14667286 5-Methyl-1,2-oxazole-3-carbonyl isocyanate CAS No. 37071-01-5

5-Methyl-1,2-oxazole-3-carbonyl isocyanate

Cat. No.: B14667286
CAS No.: 37071-01-5
M. Wt: 152.11 g/mol
InChI Key: DKFRLFXSPOEWOT-UHFFFAOYSA-N
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Description

5-Methyl-1,2-oxazole-3-carbonyl isocyanate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin. This reaction yields 5-aryloxazoles in high purity . Another method involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst .

Industrial Production Methods

the general principles of oxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, are likely employed on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2-oxazole-3-carbonyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Catalysts: Including AuCl3 and CuCl.

Major Products

The major products formed from these reactions are various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Methyl-1,2-oxazole-3-carbonyl isocyanate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-1,2-oxazole-3-carbonyl isocyanate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isocyanate functional group. This group imparts distinct reactivity and potential for forming a wide range of derivatives, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

37071-01-5

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

5-methyl-1,2-oxazole-3-carbonyl isocyanate

InChI

InChI=1S/C6H4N2O3/c1-4-2-5(8-11-4)6(10)7-3-9/h2H,1H3

InChI Key

DKFRLFXSPOEWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C=O

Origin of Product

United States

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